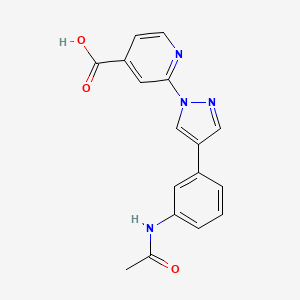
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is an organic compound that features a pyrazole ring linked to an isonicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Isonicotinic Acid: The final step involves coupling the acetylated pyrazole with isonicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.
Reduction: Reduced forms of the pyrazole or phenyl ring.
Substitution: Substituted pyrazole derivatives.
科学研究应用
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory or infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a monocarboxylic derivative of pyridine.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, a structural isomer of picolinic and nicotinic acids.
Uniqueness
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is unique due to the presence of both a pyrazole ring and an isonicotinic acid moiety, which confer distinct chemical and biological properties compared to its analogs. This dual functionality allows for a broader range of applications in various fields.
生物活性
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure
The compound features a pyrazole ring linked to an isonicotinic acid moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study reported that derivatives of isonicotinic acid with pyrazole rings showed IC50 values as low as 0.70 μM against HL60 leukemia cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL60 | 0.70 ± 0.14 |
| Other Pyrazole Derivative | K562 | 1.25 ± 0.35 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against bacterial and fungal strains.
- Research Findings : Similar pyrazole derivatives demonstrated notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 11.91 to 16.98 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 11.91 |
| Aspergillus niger | 14.92 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented extensively. The presence of the acetamido group in the structure may enhance its anti-inflammatory properties.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, as observed in various in vitro studies .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
属性
IUPAC Name |
2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQJPXWRLAPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













